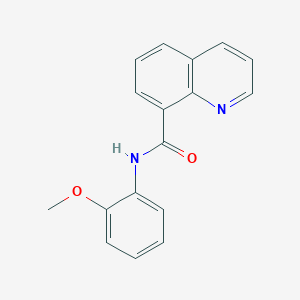
N-(2-methoxyphenyl)quinoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)quinoline-8-carboxamide, also known as MQC, is a synthetic compound that has been extensively studied for its potential use in scientific research. MQC belongs to a class of compounds known as quinoline derivatives, which have shown promising results in a variety of applications, including cancer research, neurodegenerative diseases, and infectious diseases.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)quinoline-8-carboxamide is not fully understood, but studies suggest that it works by inhibiting various cellular pathways involved in cancer cell growth and proliferation. N-(2-methoxyphenyl)quinoline-8-carboxamide has also been shown to inhibit the activity of enzymes involved in the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)quinoline-8-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(2-methoxyphenyl)quinoline-8-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. N-(2-methoxyphenyl)quinoline-8-carboxamide has also been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-methoxyphenyl)quinoline-8-carboxamide in lab experiments is its high purity and yield. N-(2-methoxyphenyl)quinoline-8-carboxamide is also relatively easy to synthesize, making it a cost-effective compound for scientific research. However, one limitation of using N-(2-methoxyphenyl)quinoline-8-carboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxyphenyl)quinoline-8-carboxamide. One potential direction is to further investigate its potential use in cancer research, particularly in combination with other anti-cancer drugs. Additionally, more research is needed to fully understand the mechanism of action of N-(2-methoxyphenyl)quinoline-8-carboxamide and its potential use in the treatment of neurodegenerative and infectious diseases. Finally, there is a need to develop more efficient methods for synthesizing N-(2-methoxyphenyl)quinoline-8-carboxamide and other quinoline derivatives, which could lead to the development of new and more effective compounds for scientific research.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)quinoline-8-carboxamide involves several steps, starting with the reaction of 2-methoxyaniline with 2-chloroacetyl chloride to form an intermediate compound. This intermediate is then reacted with 8-hydroxyquinoline to yield N-(2-methoxyphenyl)quinoline-8-carboxamide. The synthesis of N-(2-methoxyphenyl)quinoline-8-carboxamide has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)quinoline-8-carboxamide has been extensively studied for its potential use in scientific research. One of the most promising applications of N-(2-methoxyphenyl)quinoline-8-carboxamide is in cancer research. Studies have shown that N-(2-methoxyphenyl)quinoline-8-carboxamide has anti-cancer properties, inhibiting the growth of various cancer cell lines. N-(2-methoxyphenyl)quinoline-8-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-(2-methoxyphenyl)quinoline-8-carboxamide has shown promising results in the treatment of infectious diseases, such as malaria and tuberculosis.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-15-10-3-2-9-14(15)19-17(20)13-8-4-6-12-7-5-11-18-16(12)13/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNCVQQJLHPGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)quinoline-8-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

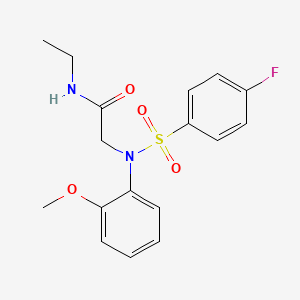
![N-[(4-fluorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)acetamide](/img/structure/B7536875.png)

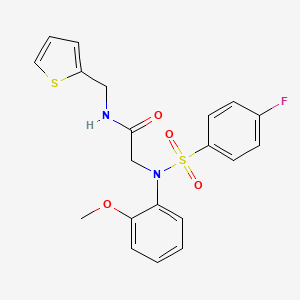
![N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7536909.png)
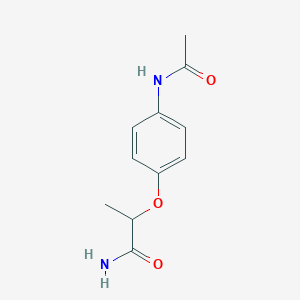
![4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide](/img/structure/B7536925.png)
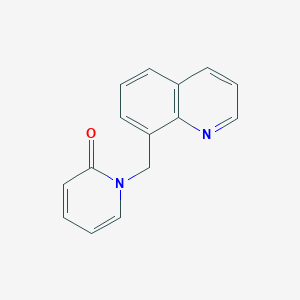
![N-(2-methoxyphenyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7536948.png)


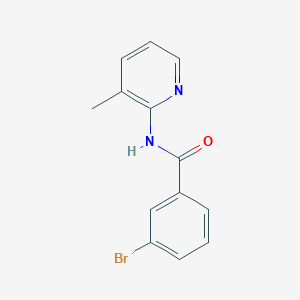

![1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B7536983.png)